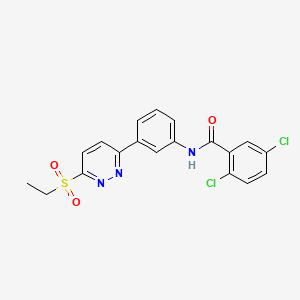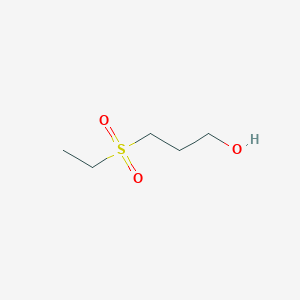
1-(2-cyanoethyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-cyanoethyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid, or simply pyrazole acid, is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are an important class of compounds that have a wide range of applications in pharmaceuticals, agrochemicals, materials science, and other fields. Pyrazole acid has been studied extensively for its potential medicinal and industrial applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study outlines the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate for tachykinin receptor antagonists. This work presents a new route overcoming previous challenges like the use of mercury salts and operational difficulties, highlighting the importance of such compounds in pharmaceutical synthesis (Ashworth et al., 2003).
- Another research focused on hydrogen-bonded binary molecular adducts involving N-donor ligands and dicarboxylic acids, including naphthalene-1,4-dicarboxylic acid. This study demonstrates how hydrogen bonding between such components can lead to diverse supramolecular assemblies, valuable in the field of materials chemistry (Kathalikkattil et al., 2011).
Applications in Material Science
- Research on aromatic poly(amine−1,3,4-oxadiazole)s containing donor and acceptor moieties, including a naphthylamine-derived aromatic dicarboxylic acid, revealed their potential as blue-light-emitting materials. These materials showed good solubility, thermal stability, and mechanical properties, suggesting their applicability in electronic devices and materials science (Liou et al., 2006).
- The study of Cd(II) coordination architectures involving pendant carboxylate ligands bearing different aromatic skeletons, including naphthalene-carboxylic acid, contributes to understanding how ligand geometries and weak interactions affect the structures of metal complexes. These findings are significant for the development of materials with specific optical and electronic properties (Liu et al., 2006).
Biological and Pharmaceutical Research
- A novel fluorescent sensor using a naphthalene group and a pyrazole carbohydrazide unit demonstrated selectivity and sensitivity for Zn2+ and Mg2+ ions, offering potential applications in bioimaging and intracellular monitoring in cancer research and diagnostics (Dhara et al., 2016).
Catalysis and Chemical Reactions
- A study on reversible redox activity in multicomponent metal-organic frameworks (MOFs) using trinuclear copper pyrazolate building blocks, including 4-pyrazolecarboxylic acid, highlighted significant properties for applications in catalysis. This research contributes to the development of MOFs with controlled functionalization for various industrial applications (Tu et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-cyanoethyl)-3-naphthalen-1-ylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-9-4-10-20-11-15(17(21)22)16(19-20)14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11H,4,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPQEHOEXXHHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-3-(naphthalen-1-yl)-1H-pyrazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2988344.png)


![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2988350.png)
![4-(2-chloro-4-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2988352.png)
![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2988353.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2988355.png)

![Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2988358.png)
![N'-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2988359.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2988360.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)methanesulfonamide](/img/structure/B2988361.png)
![5-ethoxy-3-(2-ethoxyethyl)-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988362.png)
